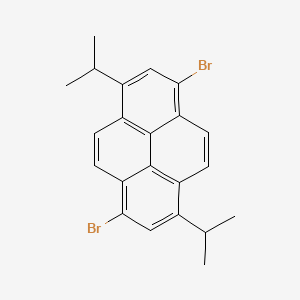

1,6-Dibromo-3,8-diisopropylpyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

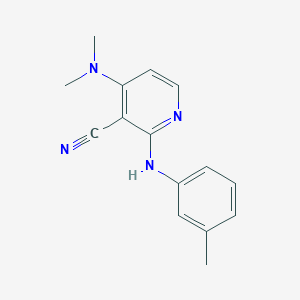

“1,6-Dibromo-3,8-diisopropylpyrene” is a chemical compound with the molecular formula C22H20Br2 . It has a molecular weight of 444.21 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C22H20Br2/c1-11(2)17-9-19(23)15-8-6-14-18(12(3)4)10-20(24)16-7-5-13(17)21(15)22(14)16/h5-12H,1-4H3 . This code provides a detailed description of the molecule’s structure.

Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a density of 1.5±0.1 g/cm3 . The boiling point is 512.4±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 75.4±3.0 kJ/mol . The flash point is 305.9±28.0 °C . The index of refraction is 1.719 . The molar refractivity is 116.2±0.3 cm3 . The polarizability is 46.1±0.5 10-24 cm3 . The surface tension is 49.4±3.0 dyne/cm . The molar volume is 294.5±3.0 cm3 .

Scientific Research Applications

On-Surface Polymerization and Surface Chemistry

1,6-Dibromo-3,8-diisopropylpyrene (a variant of 1,6-dibromo-3,8-diiodopyrene) has been studied for its surface chemistry, especially on Au(111) versus Ag(111) surfaces. This research, conducted under ultrahigh vacuum conditions, involved high-resolution scanning tunneling microscopy and X-ray spectroscopy to assess the chemical state of molecular networks. Key findings included partial deiodination and the formation of organometallic intermediates, providing insights into pyrene tilt angles and the potential for forming ordered arrangements on surfaces (Lischka et al., 2018).

Electroluminescent Organic Semiconductors for OLED Devices

Pyrene derivatives, closely related to this compound, have been transformed into electroluminescent materials. For instance, 1,3,6,8-tetrabromo pyrene derivatives were used as active layers in OLED devices, showing blue and green emission with promising device performance. Such research paves the way for the use of pyrene-based materials in advanced electronic applications (Salunke et al., 2016).

Macrocyclic and Photophysical Studies

The synthesis and study of 1,8-pyrenylene-ethynylene macrocycles, involving a similar pyrene derivative, demonstrate the potential of pyrene-based compounds in creating materials suitable for intercalation of small molecules. These studies contribute to our understanding of macrocyclic ring currents and aggregation behaviors in pyrene derivatives (Venkataramana et al., 2011).

Photophysical Properties and Organic Electronics

Research into pyrene derivatives, which include compounds like this compound, has shown their usefulness in creating materials with exceptional photophysical properties. These properties are crucial in applications like organic light-emitting diodes, fluorescent polymers, and electronic devices. The introduction of specific substituents to these pyrene derivatives can lead to red-shifted fluorescence emission, which is highly valuable in biological research and electronics (Lee et al., 2007).

Safety and Hazards

Mechanism of Action

Result of Action

The molecular and cellular effects of 1,6-Dibromo-3,8-diisopropylpyrene’s action are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . These factors can potentially affect the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

1,6-dibromo-3,8-di(propan-2-yl)pyrene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2/c1-11(2)17-9-19(23)15-8-6-14-18(12(3)4)10-20(24)16-7-5-13(17)21(15)22(14)16/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVZVNMCMRPEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C(C)C)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827661.png)

![2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide](/img/structure/B2827666.png)

![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2827669.png)

![2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827671.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2827672.png)

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2827675.png)

![4-(Naphtho[2,1-d]oxazol-2-yl)aniline](/img/structure/B2827676.png)

![4-{[2-[(2-chlorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2827678.png)